molecular formula C29H38N8O9 B6329759 EINECS 289-447-2 CAS No. 88793-80-0

EINECS 289-447-2

Cat. No.: B6329759
CAS No.: 88793-80-0
M. Wt: 642.7 g/mol
InChI Key: RAABQZYCURGRQE-VROPFNGYSA-N
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Description

EINECS 289-447-2, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose thermally, producing free radicals that initiate polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs in an aqueous medium, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful handling of reactants and the use of advanced purification techniques to obtain the final product.

Types of Reactions:

    Oxidation: 2,2’-azobis(2-methylpropionitrile) can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: This compound can be reduced under specific conditions, although it is less common.

    Substitution: Substitution reactions involving 2,2’-azobis(2-methylpropionitrile) can occur, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of 2,2’-azobis(2-methylpropionitrile).

    Reduction Products: Reduced forms of the compound, though less common.

    Substitution Products: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers and copolymers.

    Biology: The compound is used in the study of radical-induced processes and their effects on biological systems.

    Medicine: Research into the potential therapeutic applications of radical initiators includes drug delivery systems and controlled release mechanisms.

    Industry: It is employed in the production of plastics, rubbers, and other polymer-based materials, contributing to the development of various industrial products.

Mechanism of Action

The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound, leading to the formation of free radicals. These radicals initiate polymerization reactions by attacking monomer units, causing them to link together and form polymers. The molecular targets include the double bonds in monomers, and the pathways involved are radical chain reactions.

Comparison with Similar Compounds

    Benzoyl peroxide: Another radical initiator used in polymerization reactions.

    Potassium persulfate: Commonly used in emulsion polymerization.

    Azobisisobutyronitrile: A similar compound with comparable radical-initiating properties.

Uniqueness: 2,2’-azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it produces. This makes it particularly suitable for certain polymerization processes where controlled initiation is crucial.

Properties

IUPAC Name

acetic acid;benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N8O7.C2H4O2/c28-26(29)30-14-4-8-21(32-19-10-12-20(13-11-19)35(40)41)24(37)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18;1-2(3)4/h1-3,6-7,10-13,21-22,32H,4-5,8-9,14-17H2,(H,31,39)(H4,28,29,30)(H,33,37,38);1H3,(H,3,4)/t21-,22-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAABQZYCURGRQE-VROPFNGYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N8O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10237320
Record name N-((Benzyloxy)carbonyl)glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88793-80-0
Record name N-((Benzyloxy)carbonyl)glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088793800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((Benzyloxy)carbonyl)glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10237320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(benzyloxy)carbonyl]glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate
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